molecular formula C15H15FN2O4 B2617274 ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242808-71-4

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

Cat. No. B2617274
M. Wt: 306.293
InChI Key: SSLSDSVTVIXYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a reactant used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .


Chemical Reactions Analysis

This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage . It’s also used for the preparation of biologically active molecules .

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of dihydropyrimidinones, including compounds structurally related to ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate. These efforts involve innovative synthetic routes, employing methods like the S-arylation method and utilizing reagents such as EDC·HCl and HOBt for coupling reactions. The synthesized compounds are characterized using techniques like NMR, IR, MS, and specific rotation measurement, which confirm their expected structures and enantiomeric forms (Xiong Jing, 2011); (Y. Riadi et al., 2021).

Antitumor Activities

Compounds with the core structure of dihydropyrimidinones have demonstrated selective antitumor activities against various cancer cell lines. This includes inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, showcasing the potential therapeutic applications of these compounds in cancer treatment. The R-configuration of these molecules has been highlighted as a contributing factor to their antitumor efficacy (J. Xiong et al., 2009).

Enzyme Inhibition

Research on derivatives of ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate has also explored their potential as enzyme inhibitors. Notably, compounds have shown potent inhibitory activity towards important enzymes like VEGFR-2 and EGFR tyrosine kinases. These findings suggest that such compounds could serve as effective anti-cancer agents by targeting specific pathways involved in tumor growth and metastasis (Y. Riadi et al., 2021).

Herbicidal Activity

In addition to their potential medical applications, some derivatives have demonstrated significant herbicidal activities. This includes effectiveness against dicotyledonous weeds, highlighting the versatility of these compounds in agricultural as well as pharmaceutical applications. The compounds exhibited better herbicidal activities at both pre-emergence and post-emergence stages, offering a new avenue for weed management strategies (Daoxin Wu et al., 2011).

properties

IUPAC Name

ethyl 2-[3-(3-fluorophenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-3-22-14(20)9-17-13(19)7-10(2)18(15(17)21)12-6-4-5-11(16)8-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLSDSVTVIXYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

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